what is the mechanism of action of GRPSp
what is the mechanism of action of GRPSp
An In-depth Technical Guide on the Core Mechanism of Action of Gastrin-Releasing Peptide (GRP) and its Splice Variants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin-Releasing Peptide (GRP) is a neuropeptide and hormone with a significant role in various physiological and pathophysiological processes, including gastrointestinal function, neurotransmission, and cancer biology. Encoded by the GRP gene, it undergoes alternative splicing to produce multiple transcript variants. This guide provides a comprehensive overview of the molecular mechanism of action of GRP, focusing on its interaction with its cognate receptor, the subsequent intracellular signaling cascades, and the methods used to study these processes. While the existence of GRP splice variants is known, the majority of functional data pertains to the canonical 27-amino acid peptide.
Introduction to Gastrin-Releasing Peptide (GRP)
Gastrin-Releasing Peptide is a member of the bombesin-like family of peptides. The human GRP gene, located on chromosome 18q21, is composed of three exons and two introns.[1] Alternative splicing of the pre-mRNA results in multiple transcript variants, which can encode different isoforms of the GRP precursor, pro-GRP.[2] This precursor is then proteolytically processed to yield biologically active peptides, most notably the 27-amino acid GRP and the 10-amino acid neuromedin C.[3]
Functionally, GRP is best known for stimulating the release of gastrin from stomach G-cells, but it also influences smooth muscle contraction, epithelial cell proliferation, and plays a role in the central nervous system, mediating aspects of stress and circadian rhythms.[3] Furthermore, GRP and its receptor are frequently overexpressed in various cancers, where they act as potent mitogens, driving tumor growth and proliferation.[2][4]
While splice variants of GRP have been identified, detailed functional characterization of their unique signaling properties is limited. An early study identified a variant form in porcine intestine with a β-aspartyl shift that exhibited reduced potency in stimulating gastrin release, suggesting that structural variations can impact biological activity.[5][6]
The GRP Receptor (GRPR) and Ligand Binding
The primary cellular target of GRP is the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor. GRPR is a class A G-protein coupled receptor (GPCR) with seven transmembrane domains.[4] Upon binding, GRP induces a conformational change in the receptor, initiating intracellular signaling.
The binding of GRP to GRPR is characterized by high affinity. This interaction is the critical first step for all subsequent downstream signaling events.
Quantitative Data: Ligand-Receptor Interaction
The following table summarizes key quantitative parameters for the interaction of GRP and its analogs with the GRPR.
| Ligand | Cell Line / System | Assay Type | Parameter | Value | Reference |
| GRP | Cos-7 | Radioligand Binding | Kd | 0.13 nM | [7] |
| GRP | U2OS-GRPR-EGFP | Receptor Redistribution | EC50 | ~1.0 nM | [2] |
| Bombesin | U2OS-GRPR-EGFP | Receptor Redistribution | EC50 | ~0.5 nM | [2] |
| GRP | HiTSeeker BB2 Cell Line | Calcium Flux | EC50 | 0.32 nM | [8] |
| 125I-GRP | GRPR-HEK293 Membranes | Competitive Binding (vs. NMB) | IC50 (NMB) | >0.1 nM | [9] |
Intracellular Signaling Pathways
Activation of GRPR by GRP initiates a cascade of intracellular events through the coupling of the receptor to heterotrimeric G-proteins, primarily of the Gαq family.[4] This leads to the activation of multiple downstream effector pathways that regulate a wide array of cellular functions.
The Canonical Gαq-PLC-Ca2+ Pathway
The canonical and most well-characterized signaling pathway activated by GRP is mediated by Gαq.
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G-Protein Activation : Ligand-bound GRPR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.
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Phospholipase C (PLC) Activation : The activated Gαq-GTP subunit dissociates and activates Phospholipase C-β (PLC-β).[10]
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Second Messenger Production : PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][12]
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Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family.
This pathway is fundamental to many of GRP's physiological effects, including smooth muscle contraction and hormone secretion.[11]
Mitogen-Activated Protein Kinase (MAPK) Pathway
GRP is a potent mitogen, and its proliferative effects are often mediated through the activation of the MAPK/ERK pathway. GRP stimulation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10] This activation can occur through several mechanisms, including:
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PKC-dependent activation of the Raf-MEK-ERK cascade.
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Transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in cell proliferation and survival.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another critical downstream target of GRP signaling, playing a key role in cell survival, growth, and metabolism. Studies have shown that GRP induces the phosphorylation and activation of Akt.[10][13] This activation is crucial for GRP-mediated cellular processes like chemotaxis in neutrophils and is implicated in the survival of cancer cells.[10][13]
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Identification and characterization of variant forms of the gastrin-releasing peptide (GRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. High-density functional gastrin releasing peptide receptors on primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PMC [pmc.ncbi.nlm.nih.gov]
